molecular formula C10H21NO B12101504 1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL

1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL

Cat. No.: B12101504
M. Wt: 171.28 g/mol
InChI Key: WDDFPTIPUGLTSW-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL is a chemical compound with a unique structure that includes an aminopropyl group attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 1-aminopropan-2-ol under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL involves its interaction with specific molecular targets. The aminopropyl group can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol, 1-amino-: This compound has a similar aminopropyl group but lacks the cyclohexanol ring.

    Aminomethyl propanol: Another related compound with an aminopropyl group attached to a different carbon skeleton.

Uniqueness

1-(1-Aminopropan-2-YL)-3-methylcyclohexan-1-OL is unique due to its specific structure, which combines the properties of both cyclohexanol and aminopropyl groups. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-3-methylcyclohexan-1-ol

InChI

InChI=1S/C10H21NO/c1-8-4-3-5-10(12,6-8)9(2)7-11/h8-9,12H,3-7,11H2,1-2H3

InChI Key

WDDFPTIPUGLTSW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C(C)CN)O

Origin of Product

United States

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